molecular formula C8H11ClN2 B1443295 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride CAS No. 1187932-50-8

1-(Pyridin-3-yl)cyclopropanamine dihydrochloride

Cat. No.: B1443295
CAS No.: 1187932-50-8
M. Wt: 170.64 g/mol
InChI Key: PLJSFXBUJVYUNW-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2. It is a solid substance that is typically stored at room temperature under an inert atmosphere to maintain its stability . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

1-(Pyridin-3-yl)cyclopropanamine dihydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Preparation Methods

The synthesis of 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride involves several steps. One common synthetic route includes the cyclopropanation of a pyridine derivative followed by amination and subsequent conversion to the dihydrochloride salt. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining the quality of the final product .

Chemical Reactions Analysis

1-(Pyridin-3-yl)cyclopropanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropane ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can lead to the formation of amine derivatives .

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition in biochemical assays or receptor modulation in pharmacological studies .

Comparison with Similar Compounds

1-(Pyridin-3-yl)cyclopropanamine dihydrochloride can be compared with other similar compounds, such as:

    Cyclopropanamine derivatives: These compounds share the cyclopropane ring structure but may differ in their substituents and overall reactivity.

    Pyridine derivatives: Compounds with a pyridine ring can have varying functional groups, leading to different chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride involves the reaction of pyridine-3-carboxaldehyde with cyclopropanamine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": ["Pyridine-3-carboxaldehyde", "Cyclopropanamine", "Hydrochloric acid"], "Reaction": [ "Step 1: Pyridine-3-carboxaldehyde is reacted with cyclopropanamine in the presence of a suitable solvent and a catalyst to form 1-(Pyridin-3-yl)cyclopropanamine.", "Step 2: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt of 1-(Pyridin-3-yl)cyclopropanamine.", "Step 3: The dihydrochloride salt is isolated and purified using standard techniques such as filtration and recrystallization." ] }

CAS No.

1187932-50-8

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

1-pyridin-3-ylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H10N2.ClH/c9-8(3-4-8)7-2-1-5-10-6-7;/h1-2,5-6H,3-4,9H2;1H

InChI Key

PLJSFXBUJVYUNW-UHFFFAOYSA-N

SMILES

C1CC1(C2=CN=CC=C2)N.Cl.Cl

Canonical SMILES

C1CC1(C2=CN=CC=C2)N.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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